molecular formula C12H10Cl2N2O2 B13663757 Ethyl 3-amino-6,8-dichloroquinoline-2-carboxylate CAS No. 1207187-41-4

Ethyl 3-amino-6,8-dichloroquinoline-2-carboxylate

Cat. No.: B13663757
CAS No.: 1207187-41-4
M. Wt: 285.12 g/mol
InChI Key: OFGIRCBQEMNTBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-6,8-dichloroquinoline-2-carboxylate is a chemical compound with the molecular formula C12H10Cl2N2O2 and a molecular weight of 285.13 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-6,8-dichloroquinoline-2-carboxylate typically involves the reaction of 6,8-dichloroquinoline-2-carboxylic acid with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-6,8-dichloroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .

Scientific Research Applications

Ethyl 3-amino-6,8-dichloroquinoline-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl 3-amino-6,8-dichloroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 3-amino-6,8-dichloroquinoline-2-carboxylate include:

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1207187-41-4

Molecular Formula

C12H10Cl2N2O2

Molecular Weight

285.12 g/mol

IUPAC Name

ethyl 3-amino-6,8-dichloroquinoline-2-carboxylate

InChI

InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)11-9(15)4-6-3-7(13)5-8(14)10(6)16-11/h3-5H,2,15H2,1H3

InChI Key

OFGIRCBQEMNTBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2C=C1N)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.